molecular formula C11H15N3O2 B13562055 Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate CAS No. 944902-20-9

Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate

Cat. No.: B13562055
CAS No.: 944902-20-9
M. Wt: 221.26 g/mol
InChI Key: CLMXMPGWAFNULH-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate is a compound that features a pyrrolidine ring fused to a pyrimidine ring with an ethyl ester group attached to the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate typically involves the construction of the pyrrolidine ring followed by its functionalization to form the desired compound. One common method involves the esterification of nicotinic acid to yield an intermediate, which is then oxidized and subjected to nucleophilic substitution reactions . The final step involves the reaction of the intermediate with appropriate reagents to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate lies in its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

944902-20-9

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-6-13-10(14-7-8)9-4-3-5-12-9/h6-7,9,12H,2-5H2,1H3

InChI Key

CLMXMPGWAFNULH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCCN2

Origin of Product

United States

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